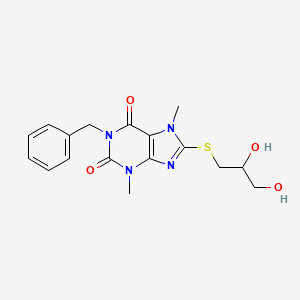
1-benzyl-8-((2,3-dihydroxypropyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-8-((2,3-dihydroxypropyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a chemical compound that belongs to the family of purine analogs. It has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of 1-benzyl-8-((2,3-dihydroxypropyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione involves the inhibition of protein kinase activity, particularly the activity of cyclin-dependent kinases (CDKs). This inhibition leads to the disruption of cell cycle progression and the induction of apoptosis in cancer cells. Additionally, it has been shown to have neuroprotective effects through the modulation of glutamate receptor activity.
Biochemical and Physiological Effects
1-benzyl-8-((2,3-dihydroxypropyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione has been shown to have several biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In the central nervous system, it has been shown to have neuroprotective effects and to improve cognitive function. Additionally, it has been shown to have anti-inflammatory effects through the inhibition of cytokine production.
Advantages and Limitations for Lab Experiments
The advantages of using 1-benzyl-8-((2,3-dihydroxypropyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione in lab experiments include its potent inhibitory effects on protein kinase activity, its potential applications in cancer research and neuroprotection, and its ability to modulate glutamate receptor activity. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
For the study of 1-benzyl-8-((2,3-dihydroxypropyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione include further investigation into its potential applications in cancer research, particularly in combination with other chemotherapeutic agents. Additionally, its potential as a neuroprotective agent and its effects on cognitive function warrant further study. Further research is also needed to fully understand its mechanism of action and potential side effects, as well as its potential applications in other fields of scientific research.
Synthesis Methods
The synthesis of 1-benzyl-8-((2,3-dihydroxypropyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione involves several steps, including the reaction of 3,7-dimethylxanthine with benzyl chloride, followed by the reaction with 2,3-dihydroxypropyl mercaptan. The final product is obtained through purification by recrystallization.
Scientific Research Applications
1-benzyl-8-((2,3-dihydroxypropyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione has been used in numerous scientific research studies due to its potential applications in various fields. In biochemistry, it has been studied for its effects on protein kinase activity, particularly in the regulation of cell growth and differentiation. In pharmacology, it has been investigated for its potential as an antitumor agent, as well as its effects on the central nervous system.
properties
IUPAC Name |
1-benzyl-8-(2,3-dihydroxypropylsulfanyl)-3,7-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-19-13-14(18-16(19)26-10-12(23)9-22)20(2)17(25)21(15(13)24)8-11-6-4-3-5-7-11/h3-7,12,22-23H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQFQGIORJRSSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1SCC(CO)O)N(C(=O)N(C2=O)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-8-((2,3-dihydroxypropyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Cyano-N-[(2R,3R)-2-(1H-pyrazol-5-yl)oxolan-3-yl]pyridine-3-carboxamide](/img/structure/B2655867.png)
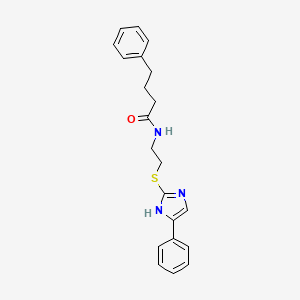
![4-{3-[(4-Fluorophenyl)sulfonyl]-2-hydroxypropoxy}benzenecarbonitrile](/img/structure/B2655869.png)
![Benzo[d][1,3]dioxol-5-yl(4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2655870.png)
![N-(3-chlorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2655871.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-nitrobenzamide](/img/structure/B2655873.png)
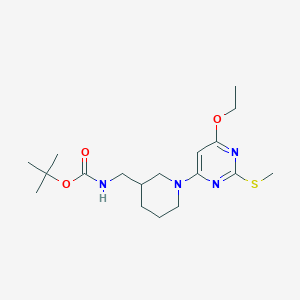
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B2655878.png)
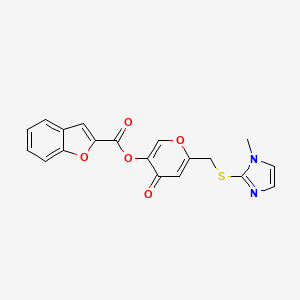
![3-chloro-N-[(2,3-dimethylphenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B2655883.png)
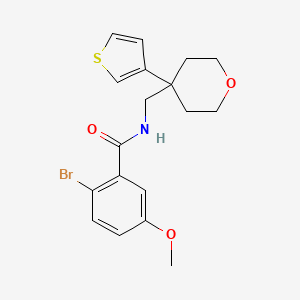
![2-Fluoro-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]pyridine-4-carboxamide](/img/structure/B2655886.png)
![1-(Azepan-1-yl)-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2655888.png)